N,N''-Bis[(5-chloro-1,3-benzothiazol-2-yl)]guanidine
Description
N,N’'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]guanidine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both nitrogen and sulfur atoms in their structure This compound is characterized by the presence of two 5-chloro-1,3-benzothiazol-2-yl groups attached to a guanidine moiety
Properties
CAS No. |
62540-13-0 |
|---|---|
Molecular Formula |
C15H9Cl2N5S2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
1,2-bis(5-chloro-1,3-benzothiazol-2-yl)guanidine |
InChI |
InChI=1S/C15H9Cl2N5S2/c16-7-1-3-11-9(5-7)19-14(23-11)21-13(18)22-15-20-10-6-8(17)2-4-12(10)24-15/h1-6H,(H3,18,19,20,21,22) |
InChI Key |
VQPWGARLBCABKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)NC(=NC3=NC4=C(S3)C=CC(=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]guanidine can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2-aminobenzothiazole with cyanamide under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-chloro-2-aminobenzothiazole and cyanamide.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Procedure: The 5-chloro-2-aminobenzothiazole is dissolved in a suitable solvent, and cyanamide is added to the solution. The mixture is heated under reflux for several hours, allowing the formation of the guanidine derivative.
Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure N,N’'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]guanidine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
N,N’'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]guanidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains. It has also been investigated for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science:
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of benzothiazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N,N’'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
N,N’'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]guanidine can be compared with other benzothiazole derivatives, such as:
5-chloro-2-aminobenzothiazole: A precursor in the synthesis of N,N’'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]guanidine, known for its antimicrobial properties.
2-mercaptobenzothiazole: Widely used as a rubber vulcanization accelerator and known for its industrial applications.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals, with applications in medicinal chemistry and agriculture.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
